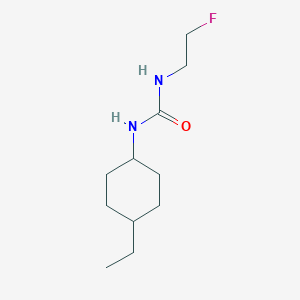
1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea is a synthetic organic compound characterized by the presence of a urea functional group attached to a 4-ethylcyclohexyl and a 2-fluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea typically involves the reaction of 4-ethylcyclohexylamine with 2-fluoroethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing side reactions is also common. Purification of the final product is typically achieved through recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the urea group to amine derivatives.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds with various functional groups.
科学研究应用
1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with active sites, while the fluoroethyl and ethylcyclohexyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(4-Methylcyclohexyl)-3-(2-fluoroethyl)urea: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Ethylcyclohexyl)-3-(2-chloroethyl)urea: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
1-(4-Ethylcyclohexyl)-3-(2-bromoethyl)urea: Similar structure but with a bromoethyl group instead of a fluoroethyl group.
Uniqueness
1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea is unique due to the presence of both an ethylcyclohexyl and a fluoroethyl group, which can influence its chemical reactivity and biological activity. The fluoroethyl group, in particular, can enhance the compound’s stability and binding interactions compared to other halogenated derivatives.
属性
CAS 编号 |
33021-78-2 |
|---|---|
分子式 |
C11H21FN2O |
分子量 |
216.30 g/mol |
IUPAC 名称 |
1-(4-ethylcyclohexyl)-3-(2-fluoroethyl)urea |
InChI |
InChI=1S/C11H21FN2O/c1-2-9-3-5-10(6-4-9)14-11(15)13-8-7-12/h9-10H,2-8H2,1H3,(H2,13,14,15) |
InChI 键 |
ZKPMOBPWOIGMNV-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(CC1)NC(=O)NCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


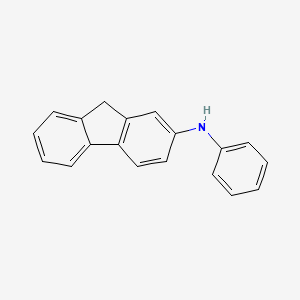
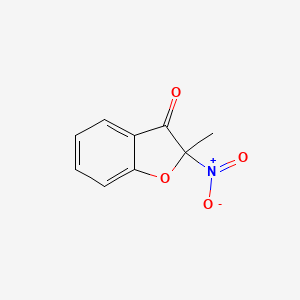
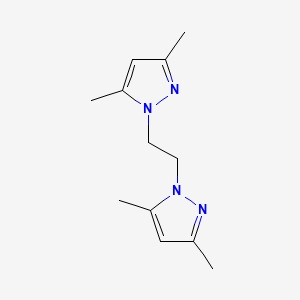
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)

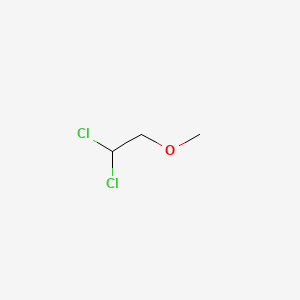
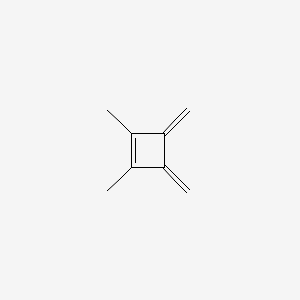
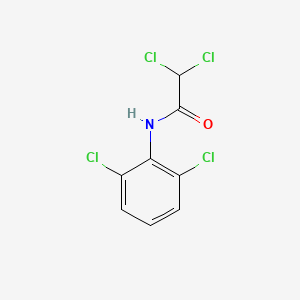
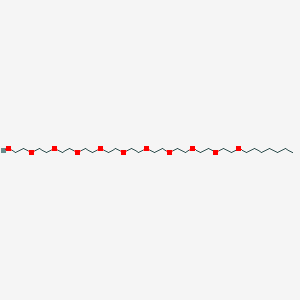
![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)
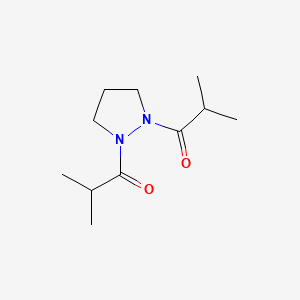
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)
![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)

